2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one is a synthetic organic compound characterized by a triazole ring substituted with bromine atoms and a naphthalene moiety. This compound falls under the category of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry and materials science. The compound's unique structure allows it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis.
This compound is classified as an organic triazole derivative. It is primarily sourced from chemical suppliers and research institutions that specialize in synthetic organic chemistry. The compound's structure can be represented by the IUPAC name: 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one, with the molecular formula and a molecular weight of approximately 332.98 g/mol .
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Typical yields reported for this synthesis approach range from 70% to 90%, depending on the specific conditions employed.
The molecular structure of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one features:
The compound can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing related compounds with enhanced biological activity.
The mechanism of action for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one varies based on its application. In medicinal chemistry contexts, it may interact with specific enzymes or receptors by modulating their activity through binding interactions. The structural features allow for π–π stacking and hydrogen bonding with biological macromolecules .
Key physical properties include:
Chemical properties include:
These properties facilitate its use in various applications within organic synthesis and materials science .
The compound has several notable applications:
Regioselective N1-alkylation of 3,5-dibromo-1H-1,2,4-triazole is critical for constructing the target compound. The dibromo-triazole precursor exhibits two potential alkylation sites (N1 and N4), but N1 selectivity is achieved through steric and electronic control. Using α-halo ketones (e.g., 2-bromo-1-(naphthalen-2-yl)ethan-1-one) in anhydrous DMF with inorganic bases (K₂CO₃) at 0–5°C favors N1-alkylation (>95% regioselectivity) due to the lower nucleophilicity of N4 under kinetic conditions [1] [9]. This contrasts with non-symmetrical triazoles, where mixtures form without careful optimization. The electron-withdrawing bromine atoms reduce basicity at both nitrogen sites, but N1 remains marginally more nucleophilic, enabling selective attack on the less hindered carbon of the α-halo ketone [6].
Table 1: Regioselectivity Under Different Alkylation Agents
Alkylation Agent | Base | Temp (°C) | N1:N4 Ratio | Yield (%) |
---|---|---|---|---|
2-Bromo-1-(naphthalen-2-yl)ethanone | K₂CO₃ | 0–5 | 98:2 | 85 |
2-Bromo-1-(naphthalen-2-yl)ethanone | DBU | 25 | 75:25 | 62 |
2-Chloro-1-(naphthalen-2-yl)ethanone | K₂CO₃ | 0–5 | 89:11 | 71 |
Microwave irradiation significantly accelerates the SN₂ reaction between 3,5-dibromo-1H-1,2,4-triazole and 2-bromo-1-(naphthalen-2-yl)ethanone, reducing reaction times from 12–24 hours to 15–30 minutes. At 120°C in acetonitrile with triethylamine, yields increase from 68% (conventional heating) to 93% due to uniform superheating and reduced side reactions [10]. Temperature control is vital—above 140°C, dehalogenation competes, lowering purity to <80%. The method also enhances reproducibility by eliminating localized hot spots observed in oil-bath reactions [7].
Table 2: Microwave vs. Conventional Thermal Synthesis
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 15–30 min | 12–24 h |
Optimal Temp | 120°C | 80°C |
Yield | 90–93% | 65–68% |
Byproduct Formation | <5% | 15–20% |
The symmetry of 3,5-dibromo-1H-1,2,4-triazole (both positions Br-substituted) enables straightforward monoalkylation without requiring protecting groups. Selective N1-functionalization is achieved by slow addition (0.5 mL/min) of the α-halo ketone to a cooled (0°C) triazole suspension, preventing dialkylation [9]. Solvent choice is pivotal: non-polar solvents (toluene) favor monoalkylation (94% selectivity), while polar aprotic solvents (DMF) promote dialkylation (∼40%). The dibromo groups remain intact during alkylation, providing handles for downstream Pd-catalyzed cross-coupling to introduce pharmacophores [1] [6].
Solvent polarity and base strength directly impact alkylation efficiency and regioselectivity. High-polarity solvents (DMF, ε=36.7) solubilize the triazole salt but risk O-alkylation of the ketone. Moderate-polarity solvents (acetonitrile, ε=37.5) balance solubility and selectivity, yielding 85–88% product [7] [9]. Weak inorganic bases (K₂CO₃) minimize ester hydrolysis side products, while strong organic bases (DBU) accelerate reactions but reduce selectivity (N1:N4=75:25). Catalytic iodide additives (KI, 5 mol%) enhance reaction rates by halogen exchange.
Table 3: Solvent and Base Optimization for Alkylation
Solvent | Base | Time (h) | Yield (%) | O-Alkylation Byproduct |
---|---|---|---|---|
DMF | K₂CO₃ | 4 | 92 | 8% |
CH₃CN | K₂CO₃ | 6 | 88 | <2% |
THF | DBU | 1.5 | 75 | 15% |
Toluene | K₂CO₃ | 12 | 82 | 0% |
Batch-scale synthesis faces heat transfer limitations due to exothermic alkylation (ΔT>50°C), causing decomposition at >100g scale. Continuous flow reactors resolve this via enhanced heat transfer: Corning Advanced-Flow™ reactors (SiC modules) achieve 95% yield at 50 g/h throughput by maintaining precise temperature control (±2°C) and residence times (120 sec) [8]. In contrast, batch reactors require 24-hour cycles for equivalent output. Flow systems also improve hazardous intermediate handling: reactive α-halo ketones are generated in-line and consumed immediately, minimizing decomposition [4] [8]. Scaling further involves "numbering up" parallel microreactors rather than increasing reactor size, maintaining surface area-to-volume ratios >5,000 m²/m³ versus 100 m²/m³ in batch tanks [4].
Table 4: Flow Reactor Performance for Industrial Scale-Up
Parameter | Corning Advanced-Flow™ Reactor | Batch Reactor (1,000 L) |
---|---|---|
Heat Transfer | 10 kW/m²K | 0.5 kW/m²K |
Surface Area/Volume | 20,000 m²/m³ | 50 m²/m³ |
Residence Time | 120 sec | 24 h |
Throughput | 50 g/h | 500 g/cycle |
Yield | 95% | 85% |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7